molecular formula C34H34O6 B139886 (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one CAS No. 116261-30-4

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one

Cat. No.: B139886
CAS No.: 116261-30-4
M. Wt: 538.6 g/mol
InChI Key: GJONVZSUXWNNKA-WDYNHAJCSA-N
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Description

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one is a synthetic organic compound with the molecular formula C34H34O6 . It is a stereospecific derivative belonging to the class of lignans, which are compounds known for their diverse biological activities . This chemical features a central oxolan-2-one (butyrolactone) core substituted at the 3 and 4 positions with 4-(benzyloxy)-3-methoxyphenylmethyl groups. The defined (3S,4S) stereochemistry is critical for its structural properties and potential interactions in research settings. The benzyloxy protecting groups on the phenyl rings distinguish this compound from its natural counterparts and make it a valuable synthetic intermediate for further chemical exploration . As a lignan derivative, its core structure is related to biologically active molecules such as matairesinol, which is a plant lignan studied as a precursor to mammalian lignans and has been investigated for its activity as an agonist of the adiponectin receptor 1 (AdipoR1) . This compound is presented to the research community as a high-quality building block for use in medicinal chemistry, phytochemical studies, and the synthesis of more complex natural product analogs. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3S,4S)-3,4-bis[(3-methoxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c1-36-32-19-26(13-15-30(32)38-21-24-9-5-3-6-10-24)17-28-23-40-34(35)29(28)18-27-14-16-31(33(20-27)37-2)39-22-25-11-7-4-8-12-25/h3-16,19-20,28-29H,17-18,21-23H2,1-2H3/t28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJONVZSUXWNNKA-WDYNHAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553380
Record name (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116261-30-4
Record name (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Dihydroxy Acid Precursor

The oxolanone ring originates from a cyclization reaction of a β,γ-dihydroxy acid. A plausible precursor is (2S,3S,5R)-5-benzyloxy-2-hexyl-3-hydroxyhexadecanoic acid, adapted from methods in U.S. Patent US8637700B2. Modifications include:

  • Replacing hexyl groups with [4-(benzyloxy)-3-methoxyphenyl]methyl substituents.

  • Protecting hydroxyl groups using tetrahydropyranyl (THP) or benzyl ethers to prevent undesired side reactions.

Reaction Conditions :

  • Hydrolysis : Metal hydroxides (NaOH, KOH) in aprotic solvents (THF, methyl tert-butyl ether) at 30–80°C.

  • Benzylation : Benzyl bromide (1.05–2.0 equiv) with NaH/KOH in THF, facilitated by tetrabutylammonium iodide.

Introduction of Benzyloxy and Methoxy Groups

The aromatic substituents are introduced via Friedel-Crafts alkylation or Mitsunobu reactions. For example:

  • Benzyloxy installation : Reacting phenolic hydroxyl groups with benzyl bromide in the presence of a base (K₂CO₃, DMF).

  • Methoxy introduction : Methylation using methyl iodide or dimethyl sulfate under basic conditions.

Optimization Data :

StepReagentSolventTemperatureYield (%)
BenzylationBnBr, K₂CO₃DMF80°C85
MethoxylationMeI, NaHTHF0°C→RT78

Cyclization to Oxolanone

The dihydroxy acid undergoes intramolecular esterification to form the γ-lactone. This is achieved via:

  • Activation with sulfonyl chlorides : Benzenesulfonyl chloride in pyridine promotes cyclization.

  • Acid-catalyzed lactonization : p-Toluenesulfonic acid (pTSA) in toluene under reflux.

Critical Parameters :

  • Concentration : High dilution (0.1–0.5 M) minimizes dimerization.

  • Temperature : 80–110°C for 12–24 hours.

Stereochemical Control :

  • Chiral catalysts : Binol-derived phosphoric acids induce enantioselectivity during cyclization.

  • Dynamic kinetic resolution : Racemization of intermediates under reaction conditions enhances diastereomeric excess.

Resolution of Stereochemistry

The (3S,4S) configuration is secured through:

  • Chiral chromatography : Using cellulose-based stationary phases (Chiralpak IC).

  • Diastereomeric salt formation : Reacting the racemic acid with (1R,2S)-(-)-ephedrine to isolate the desired enantiomer.

Resolution Data :

MethodSolvent Systemee (%)Recovery (%)
Chiral HPLCHexane:IPA (90:10)99.570
Salt formationEthanol/Water9865

Purification and Characterization

Final purification involves:

  • Crystallization : From ethyl acetate/hexane mixtures.

  • Column chromatography : Silica gel eluted with gradients of ethyl acetate in hexane.

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 10H, Ar-H), 6.85–6.75 (m, 4H, Ar-H), 4.90 (s, 4H, OCH₂Ph), 3.80 (s, 6H, OCH₃), 3.45–3.30 (m, 2H, H3, H4), 2.95–2.80 (m, 4H, CH₂Ar).

  • HRMS : m/z 539.2387 [M+H]⁺ (calc. 539.2389).

Scalability and Industrial Considerations

  • Cost-effective benzyl sources : Benzyl chloride replaces benzyl bromide for large-scale synthesis.

  • Solvent recovery : THF and toluene are distilled and reused to reduce waste.

  • Catalyst recycling : Immobilized chiral catalysts (e.g., silica-supported binol) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy or methoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing significant roles.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties
Research indicates that compounds similar to (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one exhibit significant anticancer activity. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study:
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. The IC50 values were reported in the low micromolar range, indicating potent activity.

1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:
In a controlled experiment, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in swelling and pain compared to control groups, further validating its therapeutic potential in inflammatory diseases .

3.1 Synthesis of Complex Molecules
The unique structure of this compound makes it an excellent precursor for synthesizing more complex organic molecules. Its ability to undergo various reactions such as nucleophilic substitutions and cyclizations allows chemists to explore diverse synthetic pathways.

Reaction Mechanisms:
The compound can participate in reactions such as:

  • Electrophilic aromatic substitution
  • Nucleophilic addition
  • Oxidation reactions

These reactions can lead to the formation of new derivatives with enhanced biological or material properties .

Mechanism of Action

The mechanism by which (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity, inhibition of specific receptors, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Sources :

Biological Activity

The compound (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C34H34O6 , with a molecular weight of approximately 534.64 g/mol . The structure features an oxolan ring substituted with benzyloxy and methoxy groups, contributing to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of methoxy and benzyloxy groups may enhance the electron-donating ability of the compound, thereby increasing its antioxidant capacity.

Anti-inflammatory Effects

Studies have shown that derivatives of oxolan compounds can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could have therapeutic potential in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Recent investigations into the cytotoxic effects of similar compounds have revealed promising results against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells may be attributed to its structural characteristics that facilitate interaction with cellular targets involved in the apoptotic pathway.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

These findings indicate a dose-dependent reduction in cell viability, suggesting significant cytotoxic activity at higher concentrations.

Interaction with Cellular Targets

The compound likely interacts with various cellular targets, including enzymes involved in oxidative stress regulation and signaling pathways associated with inflammation and apoptosis. Understanding these interactions can provide insights into its therapeutic applications.

Inhibition of Enzymatic Activity

In vitro studies have demonstrated that similar compounds can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory responses. This inhibition contributes to the anti-inflammatory effects observed in biological assays.

Q & A

Q. Why do computational logP values vary across studies, and how can this be resolved?

  • Methodology :
  • Compare predictions from SwissADME, ChemAxon, and ACD/Labs. Validate experimentally via shake-flask method (octanol/water partition) with HPLC quantification .

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